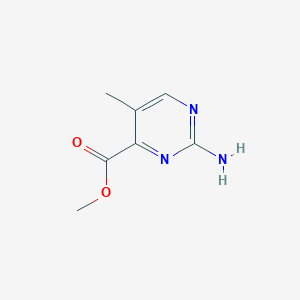![molecular formula C19H16N2O3S B2896435 9-Methoxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 899761-59-2](/img/structure/B2896435.png)
9-Methoxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “9-Methoxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” is a derivative of the pyrimidine class of compounds. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and have diverse therapeutic potentials .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Additionally, it has methoxy and phenyl substituents, which can significantly influence its chemical properties and biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Pyrimidine derivatives can undergo a variety of reactions, including substitutions, additions, and eliminations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would determine properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Corrosion Inhibition
One significant application of pyrimidine-2-thione derivatives, which share a structural resemblance to the queried compound, is in the corrosion inhibition of mild steel in acidic environments. These compounds effectively prevent corrosion by adsorbing onto the metal surface, adhering to the Langmuir isotherm model. Computational studies further elucidate the mechanistic insights into their corrosion inhibition and adsorption behavior, suggesting potential industrial applications in protecting infrastructure and machinery against corrosive damage (Soltani et al., 2015).
Antiviral Activity
Another area of application for pyrimidine derivatives is in antiviral research. Studies on 2,4-diamino-6-substituted pyrimidines revealed that they exhibit selective inhibition against retrovirus replication in cell culture, including significant effects on human immunodeficiency virus and Moloney murine sarcoma virus. This suggests their potential as lead compounds in developing new antiretroviral therapies, highlighting the importance of pyrimidine scaffolds in medicinal chemistry (Hocková et al., 2003).
Antibacterial Agents
The synthesis and structural modification of pyrimidine and its derivatives have also been explored for antibacterial applications. Certain pyrimidine compounds have demonstrated marked potency as antibacterial agents against a variety of clinical isolates, underscoring the versatility of the pyrimidine core in drug development and the potential for new therapeutic agents to combat bacterial infections (Kaur et al., 2011).
Molecular Synthesis and Characterization
In the field of synthetic organic chemistry, pyrimidine derivatives are utilized for their interesting structural properties, facilitating the synthesis of complex molecular architectures. This includes the synthesis of novel compounds with potential applications in materials science and pharmaceuticals, showcasing the broad utility of pyrimidine-based molecules in crafting diverse chemical entities (Nagarajaiah & Begum, 2015).
作用機序
Target of Action
Pyrimidine derivatives are known to interact with a wide range of biological targets, including various enzymes and receptors
Mode of Action
Pyrimidine derivatives are generally known to interact with their targets by forming hydrogen bonds and hydrophobic interactions . This can lead to changes in the conformation or activity of the target, which can have downstream effects on cellular processes .
Biochemical Pathways
Pyrimidine derivatives have been reported to be involved in a variety of biological processes, including DNA synthesis, signal transduction, and enzyme regulation
Result of Action
Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties
将来の方向性
特性
IUPAC Name |
9-methoxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-22-13-8-6-11(7-9-13)17-20-18-14(19(25)21-17)10-12-4-3-5-15(23-2)16(12)24-18/h3-9H,10H2,1-2H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPMBOSQWBUSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

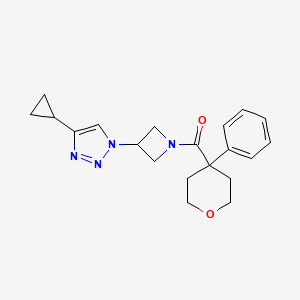
![2-thioxo-5-[(4H-1,2,4-triazol-4-ylamino)methylidene]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2896353.png)
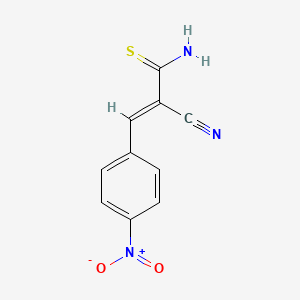
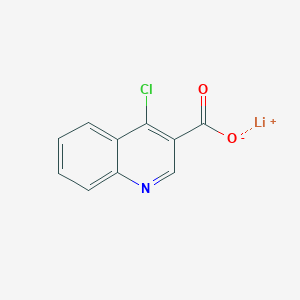
![5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2896361.png)
![1-Oxaspiro[4.6]undecan-2-ylmethanol](/img/structure/B2896362.png)
![(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2896364.png)
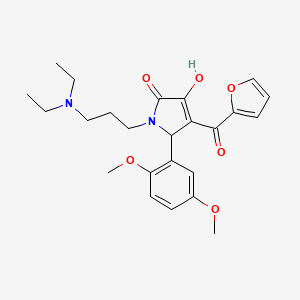

![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B2896367.png)
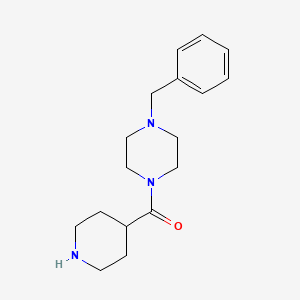
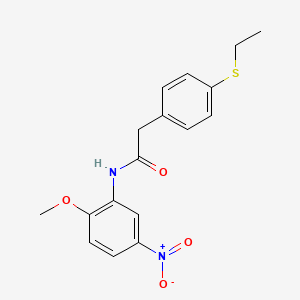
![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2896372.png)
